molecular formula C2H4Cl3NaO4P B1683030 Sodium triclofos; Trichlofos sodium; Trichloryl; Tricloryl; Triclos CAS No. 7246-20-0

Sodium triclofos; Trichlofos sodium; Trichloryl; Tricloryl; Triclos

Cat. No.: B1683030
CAS No.: 7246-20-0
M. Wt: 252.37 g/mol
InChI Key: OFCLFJCRLNHIQE-UHFFFAOYSA-N
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Description

Triclofos Sodium is a sedative-hypnotic agent belonging to the class of chloral derivatives. As a prodrug, it is metabolized in the liver to its active form, trichloroethanol . This active metabolite is responsible for its primary mechanism of action: the potentiation of gamma-aminobutyric acid (GABA), the chief inhibitory neurotransmitter in the central nervous system. Trichloroethanol enhances GABAergic signaling by binding to GABA_A receptors, facilitating neuronal inhibition, which results in sedation, hypnosis, and muscle relaxation . In a research context, Triclofos Sodium has been widely used as a model compound for studying sedation, particularly in pediatric research for non-painful neurodiagnostic procedures such as sleep electroencephalogram (EEG) recordings . Its research value lies in its relatively rapid onset of action, typically within 30 to 60 minutes after oral administration, and a duration of effect that is suitable for short-term procedures . Studies have explored its efficacy and safety profile in controlled settings, reporting a high success rate for achieving adequate sedation with minimal adverse effects, which can include mild and transient dizziness, irritability, or gastrointestinal disturbances . Compared to its parent compound, chloral hydrate, Triclofos is noted in the literature for its better palatability and lower potential for gastric irritation, making it a subject of interest in comparative pharmacological studies . This product is provided For Research Use Only (RUO) . It is strictly intended for laboratory research and is not for diagnostic, therapeutic, or any other human use. Researchers should handle this compound with care and adhere to all applicable safety protocols.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

7246-20-0

Molecular Formula

C2H4Cl3NaO4P

Molecular Weight

252.37 g/mol

IUPAC Name

sodium 2,2,2-trichloroethyl hydrogen phosphate

InChI

InChI=1S/C2H4Cl3O4P.Na/c3-2(4,5)1-9-10(6,7)8;/h1H2,(H2,6,7,8);

InChI Key

OFCLFJCRLNHIQE-UHFFFAOYSA-N

Isomeric SMILES

C(C(Cl)(Cl)Cl)OP(=O)(O)[O-].[Na+]

Canonical SMILES

C(C(Cl)(Cl)Cl)OP(=O)(O)O.[Na]

Appearance

Solid powder

Other CAS No.

7246-20-0

Purity

>98% (or refer to the Certificate of Analysis)

Related CAS

306-52-5 (Parent)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Triclofos Sodium;  SCH-10159;  SCH 10159;  SCH10159

Origin of Product

United States

Biochemical Transformation and Metabolic Pathways of Triclofos Sodium

Prodrug Activation and Bioconversion

Upon administration, triclofos (B1207928) sodium undergoes rapid bioconversion in vivo, a crucial step for its pharmacological action. nih.govresearchgate.netresearchgate.netchemsrc.comchemicalbook.com

The initial and most critical step in the bioconversion of triclofos sodium is its hydrolysis. This process rapidly breaks down triclofos sodium into trichloroethanol (TCEOH) and monosodium phosphate (B84403). nih.govresearchgate.netresearchgate.netchemsrc.comchemicalbook.com This hydrolysis reaction is essential, as trichloroethanol is the primary active metabolite responsible for the compound's sedative properties. nih.govpatsnap.compatsnap.comncats.io

The conversion of triclofos sodium to trichloroethanol occurs rapidly in the body following administration. nih.govresearchgate.netresearchgate.netchemsrc.comchemicalbook.com This swift transformation ensures that the active metabolite, trichloroethanol, becomes available to exert its effects. patsnap.compatsnap.com

Metabolite Identification and Characterization

Trichloroethanol (TCEOH) is identified as the primary active metabolite of triclofos sodium. nih.govpatsnap.compatsnap.comncats.iomedic.co.ilnepjol.inforesearchgate.net It is responsible for the sedative and hypnotic effects observed after triclofos sodium administration. patsnap.compatsnap.comncats.io Following administration, blood TCEOH levels increase rapidly. nih.gov Trichloroethanol is eliminated from plasma with a half-life of approximately 8.2 hours. nih.gov Free TCEOH in the plasma undergoes glucuronidation in the liver and is subsequently excreted in the urine. nih.gov Some of the trichloroethanol glucuronide may also be evacuated into bile and reabsorbed via enterohepatic circulation. nih.gov

Trichloroacetic acid (TCA) is another significant metabolite formed in the metabolic pathway. It is generated through the oxidation of trichloroethanol and chloral (B1216628) hydrate (B1144303). nih.govwikipedia.orgresearchgate.net This oxidation process is catalyzed by aldehyde dehydrogenase (ALDH). nih.govresearchgate.net Unlike trichloroethanol, the plasma level of TCA increases slowly, and it exhibits a considerably longer half-life of 75.3 hours. nih.gov TCA is primarily excreted into the urine and bile, often as TCA glucuronide. nih.govmedic.co.il

Chloral hydrate (CH) is closely related to the metabolic pathway of triclofos sodium. Trichloroethanol (TCEOH) and chloral hydrate undergo a reversible interconversion mediated by alcohol dehydrogenase (ADH). nih.govresearchgate.netresearchgate.netresearchgate.netwikipedia.orgresearchgate.net This means that TCEOH can be converted to CH, and CH can be converted back to TCEOH. nih.govresearchgate.netresearchgate.net The half-life of chloral hydrate in serum is notably short, approximately 0.13 hours. nih.govresearchgate.netresearchgate.net

Metabolite Half-Lives

MetaboliteAverage Half-Life (Hours)Source
Trichloroethanol (TCEOH)8.2 nih.gov
Trichloroacetic Acid (TCA)75.3 nih.gov
Chloral Hydrate (CH)0.13 nih.govresearchgate.netresearchgate.net

Glucuronidation Enzyme Systems

The glucuronidation of trichloroethanol, leading to the formation of trichloroethanol glucuronide, is mediated by uridine (B1682114) 5′-diphospho-glucuronyltransferase (UGT) enzyme systems. nih.govhmdb.cagenome.jp This enzymatic conjugation is a critical step in rendering trichloroethanol more water-soluble, thereby facilitating its excretion from the body.

Molecular and Cellular Mechanisms of Pharmacological Action

Central Nervous System Interactions

The primary pharmacological action of Triclofos (B1207928) sodium, following its conversion to trichloroethanol, involves profound interactions within the central nervous system. patsnap.compatsnap.com These interactions are crucial for its sedative and hypnotic effects. patsnap.com

Triclofos sodium exerts its central nervous system depressant effects by enhancing the activity of gamma-aminobutyric acid (GABA), which is the principal inhibitory neurotransmitter in the brain. patsnap.comontosight.aiapollopharmacy.inontosight.ai Upon administration, Triclofos sodium is metabolized in the liver to its active metabolite, trichloroethanol. patsnap.compatsnap.comwikipedia.orgfirsthope.co.in Trichloroethanol then readily crosses the blood-brain barrier to exert its effects. patsnap.com This potentiation of GABAergic neurotransmission is the most significant action of Triclofos sodium. patsnap.com

The active metabolite, trichloroethanol, binds to GABAA receptors, which are a subtype of GABA receptors. patsnap.compatsnap.com This binding leads to the potentiation of GABA's inhibitory effects. patsnap.com Trichloroethanol acts as a positive GABAA receptor effector, facilitating the receptor's function. google.com

The enhancement of GABA activity by trichloroethanol results in increased neuronal inhibition. patsnap.com This occurs because GABA, when binding to its receptors, facilitates an influx of chloride ions (Cl⁻) into neurons. patsnap.comresearchgate.netnih.govportlandpress.comresearchgate.net This influx of negatively charged chloride ions causes the neuronal membrane to become more negatively charged, a process known as hyperpolarization. patsnap.comnih.govportlandpress.comresearchgate.net Hyperpolarization makes the neuron less likely to fire an action potential, thereby reducing neuronal excitability and producing a calming effect on the brain. patsnap.comnih.gov

Below is a summary of the primary mechanism of action:

StepProcessKey MoleculeEffect
1. MetabolismTriclofos sodium converted to active metaboliteTriclofos sodium → TrichloroethanolProdrug activation patsnap.compatsnap.comwikipedia.orgfirsthope.co.in
2. CNS EntryTrichloroethanol crosses blood-brain barrierTrichloroethanolAccess to target site patsnap.com
3. Receptor BindingTrichloroethanol binds to GABAA receptorsTrichloroethanol, GABAA receptorPotentiation of GABA activity patsnap.compatsnap.comgoogle.com
4. Ion Channel ModulationIncreased chloride ion influx into neuronsGABAA receptor, Chloride ions (Cl⁻)Neuronal hyperpolarization patsnap.comresearchgate.netnih.govportlandpress.comresearchgate.net
5. Neuronal InhibitionReduction in neuronal firingNeuronSedation, hypnosis, muscle relaxation patsnap.com

Exploration of Influence on Other Neurotransmitter Systems

While the primary mechanism of Triclofos sodium is centered on the GABAergic system, there is some evidence suggesting potential influences on other neurotransmitter systems. patsnap.com However, these effects are not as extensively characterized or understood compared to its GABAergic modulation. patsnap.com

Evidence suggests that Triclofos sodium might have some impact on serotonergic systems. patsnap.com However, the precise nature and significance of these interactions are not well characterized. patsnap.com Other drugs that affect the serotonergic neurotransmitter system can lead to conditions such as serotonin (B10506) syndrome, but direct, well-understood interactions of Triclofos sodium with serotonergic pathways are not clearly defined in current research. google.comcambridge.orgmedscape.commedscape.com

Similarly, there is some indication that Triclofos sodium may influence dopaminergic systems. patsnap.com Nevertheless, these effects are not as well characterized or understood as its primary GABAergic action. patsnap.com While other CNS depressants, such as benzodiazepine (B76468) receptor agonists, have been shown to suppress dopaminergic neurons, a direct and detailed mechanism of interaction for Triclofos sodium with the dopaminergic system remains largely unexplored in the available literature. pmda.go.jp

Advanced Analytical Methodologies for Research

Quantitative Determination of Triclofos (B1207928) Sodium and its Metabolites

The quantitative determination of triclofos sodium and its metabolites in biological samples presents analytical challenges due to their diverse chemical properties and the complexity of the matrices. Researchers have employed a range of sophisticated techniques, predominantly mass spectrometry-based methods and nuclear magnetic resonance spectroscopy, to overcome these challenges.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Applications

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a powerful analytical technique widely utilized for the quantitative determination of pharmaceutical compounds and their metabolites due to its high sensitivity, selectivity, and speed. For triclofos sodium, LC-MS/MS has been employed, particularly for the analysis of the parent compound and its more polar metabolites.

A method has been developed for the analysis of triclofos sodium (TCS) in plasma, where it is measured as a formic acid adduct using LC-MS/MS. This approach is often integrated into broader analytical strategies for simultaneous monitoring of multiple related compounds. fishersci.cawikipedia.org

LC-MS/MS has also been demonstrated to be well-suited for the identification of trichloroethanol-visualized proteins, indicating its compatibility with biological samples containing TCEOH. wikipedia.orguni.lu The technique offers advantages in terms of precision, heightened responsiveness, and effectiveness, requiring lower sample volumes and less solvent usage, which facilitates rapid analysis and the identification of compounds even in the presence of metabolites. fishersci.se

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

Gas Chromatography-Mass Spectrometry (GC-MS) is a primary analytical method for the detection and measurement of volatile and semi-volatile compounds, including trichloroethanol (TCEOH) and trichloroacetic acid (TCA), in biological materials. wikipedia.orgwikipedia.org The method of choice often depends on the sample matrix, cost, and required precision, accuracy, and detection limit. wikipedia.orgwikipedia.org

For the analysis of TCEOH and TCA in biological samples such as exhaled air, blood, urine, breast milk, and tissues, GC-MS is frequently coupled with headspace analysis. wikipedia.orgwikipedia.org A headspace in-tube extraction GC/MS method has been developed for the detection of volatile low molecular weight compounds in blood and/or urine samples, utilizing Tenax® adsorbent resin for adsorption and porous, open tubular GC for separation. wikipedia.orgwikipedia.org Quantitative analysis of trichloroethylene (B50587) (a related compound) and its metabolites in breast milk has been performed using GC/MS following homogenization, lipid hydrolysis, centrifugation, and extraction, achieving a limit of detection of 1.5 ng/mL. wikipedia.orgwikipedia.org

For the determination of triclofos metabolites like TCA, TCEOH, and chloral (B1216628) hydrate (B1144303) (CH) in plasma, derivatization using water/sulfuric acid/methanol (B129727) (6:5:1, v/v) has been employed before GC-MS analysis. fishersci.cawikipedia.org

Development of Simultaneous Monitoring Techniques in Biological Matrices

The need for comprehensive understanding of triclofos sodium metabolism has led to the development of simultaneous monitoring techniques for the parent drug and its key metabolites in biological matrices. A notable approach combines LC-MS/MS and GC-MS to concurrently quantify triclofos sodium (TCS), trichloroacetic acid (TCA), trichloroethanol (TCEOH), and chloral hydrate (CH) in small-volume plasma samples. fishersci.cawikipedia.orgfishersci.co.uk

This combined method involves acidification of specimens, followed by the measurement of the TCS formic acid adduct via LC-MS/MS and derivatized metabolites (TCA, TCEOH, and CH) via GC-MS. fishersci.cawikipedia.org The method has demonstrated robust performance characteristics, as summarized in Table 1. fishersci.cawikipedia.org

Table 1: Performance Parameters for Simultaneous Quantification of Triclofos Sodium and its Metabolites in Plasma fishersci.cawikipedia.org

AnalyteLimit of Detection (LOD) (µg/mL)Limit of Quantification (LOQ) (µg/mL)Mean Recovery (%)Within-run Precision (%RSD)Between-run Precision (%RSD)
Triclofos Sodium (TCS)0.100.2982.8–1071.1–15.73.6–13.5
Trichloroacetic Acid (TCA)0.240.7285.4–1011.1–15.73.6–13.5
Trichloroethanol (TCEOH)0.100.3191.6–1071.1–15.73.6–13.5
Chloral Hydrate (CH)0.250.7688.9–1091.1–15.73.6–13.5

The calibration curves for all analytes showed coefficients of determination greater than 0.975, indicating good linearity. fishersci.cawikipedia.org This integrated approach facilitates comprehensive pharmacokinetic analysis and metabolic studies of triclofos sodium. fishersci.cawikipedia.org

Nuclear Magnetic Resonance (NMR) Spectroscopy for Quantification

Nuclear Magnetic Resonance (NMR) spectroscopy is recognized as a "gold standard" for molecular characterization, offering the unique advantage of enabling both identification and quantification of metabolites. mims.com It is a non-destructive technique that can quantify various substances simultaneously, making it highly valuable in pharmaceutical research. mims.comciteab.com

¹H NMR Spectroscopy for Trichloroethanol Quantification

Quantitative ¹H NMR (qHNMR) spectroscopy has been successfully applied for the quantification of 2,2,2-trichloroethanol (B127377) (TCEOH), the active metabolite of triclofos sodium. citeab.com This method is particularly useful for analyzing TCEOH in pharmaceutical formulations, such as syrup. citeab.com

A common approach involves using standard addition to the formulations for quantification. Dimethylsulfone (DMS) has been employed as an internal standard for quantitative ¹H NMR analysis of TCEOH. citeab.com The method typically utilizes a 400 MHz NMR spectrometer equipped with a room temperature broadband observe probe. citeab.com

The performance of ¹H NMR for TCEOH quantification has been characterized by excellent accuracy (recoveries ranging from 98.6% to 99.9%) and linearity (r² > 0.99). citeab.com The method is noted for its simplicity, rapidity, ease of implementation, and robustness. citeab.com

³¹P{¹H} NMR Spectroscopy for Intact Triclofos Sodium Quantification

For the direct quantification of intact triclofos sodium (TCFS), ³¹P{¹H} Nuclear Magnetic Resonance (NMR) spectroscopy is a highly effective technique. The ³¹P nucleus possesses a 100% natural abundance and a high gyromagnetic ratio, contributing to excellent NMR sensitivity and a broad chemical shift range, which aids in distinguishing different phosphorus environments. These characteristics make ³¹P NMR particularly beneficial for quantitative analysis of phosphorus-containing compounds like TCFS.

A quantitative ³¹P{¹H} NMR method has been developed for the quantification of TCFS in syrup formulations. citeab.com Similar to ¹H NMR, the standard addition method is employed. Hexamethyl benzene-1,3,5-triyltris(methylene)triphosphonate (HMBTP) has been utilized as an internal standard for ³¹P{¹H} NMR measurements. citeab.com

The method demonstrates high accuracy for TCFS quantification, with recoveries ranging from 98.9% to 101.5%, and strong linearity (r² > 0.99). citeab.com The average concentration of TCFS in commercially available drug samples has been determined to be 93 ± 4 mg/mL using this method. citeab.com Quantitative ³¹P NMR spectroscopy is a valuable analytical technique for examining phosphorus-containing compounds, with the internal standard method being favored for its simplicity.

Table 2: Performance Parameters for NMR Quantification of Triclofos Sodium and Trichloroethanol citeab.com

AnalyteNMR TechniqueInternal StandardAccuracy (Recovery %)Linearity (r²)
Triclofos Sodium (TCFS)³¹P{¹H} NMRHMBTP98.9–101.5>0.99
Trichloroethanol (TCEOH)¹H NMRDMS98.6–99.9>0.99

Optimization of Internal Standards for NMR-based Quantification

The accurate quantification of compounds using quantitative NMR (qNMR) relies heavily on the selection and optimization of appropriate internal standards. For triclofos sodium (TCFS) and its active hydrolysis product, 2,2,2-trichloroethanol (TCE), specific internal standards have been identified and successfully employed.

In a rapid qNMR protocol developed for the analysis of TCFS in syrup formulations, dimethylsulfone (DMS) was utilized as an internal standard for quantitative 1H NMR spectroscopy, specifically for the quantification of TCE. Concurrently, hexamethyl benzene-1,3,5-triyltris(methylene)triphosphonate (HMBTP) served as the internal standard for quantitative 31P{1H} NMR spectroscopy, enabling the quantification of TCFS itself nih.govfishersci.co.ukwikipedia.orgwikidata.org. These internal standards facilitate accurate measurement by providing a reference signal against which the analyte's signal can be compared, accounting for variations in experimental conditions.

The optimization process for these internal standards involves ensuring their purity, stability, and absence of spectral overlap with the analyte signals. Experiments are typically performed on high-field NMR spectrometers, such as a 400 MHz NMR spectrometer equipped with a room temperature broadband observe probe, to achieve high signal-to-noise ratios and resolution nih.govfishersci.co.ukwikipedia.org.

NMR as a Primary Ratio Measurement Method in Pharmaceutical Analysis

NMR spectroscopy holds a unique position in pharmaceutical analysis as a primary ratio measurement method. This characteristic makes it exceptionally suitable for evaluating the quality of drugs and for various analytical applications, including the identification and quantification of drug substances, impurities arising from synthesis or degradation, residual solvents, and determination of content in assays nih.govfishersci.co.ukwikidata.org.

The "primary ratio method" nature of NMR implies that the signal intensity is directly proportional to the number of nuclei producing the signal, making it inherently quantitative without the need for extensive calibration curves against external standards, provided a suitable internal standard is used fishersci.co.uknih.gov. This direct proportionality simplifies the quantification process and enhances the reliability of the results. NMR is considered a "soft technique" as it typically requires minimal sample treatment, usually limited to dissolution in deuterated solvents and the addition of an internal standard fishersci.co.uk. Furthermore, its nucleus-specific observation capability allows for precise detection, identification, and quantification of individual components within complex mixtures fishersci.co.uk.

Validation of Analytical Techniques

Validation of analytical methods is a critical step to ensure that the method is suitable for its intended purpose, providing reliable and accurate results. For triclofos sodium, validation parameters such as limits of detection and quantification, accuracy, precision, recovery, linearity, and calibration curve performance have been rigorously assessed.

Assessment of Limits of Detection and Quantification

The limits of detection (LOD) and quantification (LOQ) define the lowest concentrations of an analyte that can be reliably detected and quantified, respectively. For the qNMR protocol used for TCFS and TCE, the LOQ for TCFS in syrup formulations was determined to be 5 mg/mL fishersci.co.uk. In another study, LOD and LOQ for triclofos were reported as 200 mg/L and 50 mg/L, respectively, while Mazumder et al. reported a LOQ of 5000 mg/L using a 400 MHz NMR nih.gov.

For the analysis of triclofos sodium (TCS) and its metabolites (trichloroacetic acid (TCA), 2,2,2-trichloroethanol (TCEOH), and chloral hydrate (CH)) in plasma using combined liquid chromatography tandem-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS), specific LOD and LOQ values were established fishersci.caamericanelements.com. These are summarized in Table 1.

Table 1: Limits of Detection (LOD) and Quantification (LOQ) for Triclofos Sodium and Metabolites in Plasma fishersci.caamericanelements.com

CompoundLOD (µg/mL)LOQ (µg/mL)
Triclofos Sodium (TCS)0.100.29
Trichloroacetic Acid (TCA)0.240.72
2,2,2-Trichloroethanol (TCEOH)0.100.31
Chloral Hydrate (CH)0.250.76

Evaluation of Accuracy, Precision, and Recovery

Accuracy, precision, and recovery are fundamental parameters for assessing the reliability of an analytical method. Accuracy refers to the closeness of measured values to the true value, precision indicates the closeness of agreement among independent test results, and recovery measures the efficiency of the analytical process in extracting and quantifying the analyte citeab.com.

For the qNMR method applied to TCFS and TCE in syrup formulations, excellent accuracy was demonstrated with recoveries ranging from 98.9% to 101.5% for TCFS and 98.6% to 99.9% for TCE nih.govfishersci.co.ukwikipedia.org. Precision was established through repeatability at three concentration levels nih.gov.

In the LC-MS/GC-MS method for plasma analysis, mean recoveries for TCS and its metabolites ranged from 82.8% to 109% fishersci.caamericanelements.com. Within-run and between-run precision, expressed as percentage of relative standard deviation (%RSD), ranged from 1.1% to 15.7% and 3.6% to 13.5%, respectively, for TCS and its metabolites fishersci.ca. These results indicate the method's capability to provide consistent and reliable measurements.

Table 2: Accuracy and Precision Data for Triclofos Sodium and Metabolites

CompoundRecovery (%) nih.govfishersci.co.ukwikipedia.orgWithin-run Precision (%RSD) fishersci.caBetween-run Precision (%RSD) fishersci.ca
Triclofos Sodium (TCFS)98.9-101.51.1-15.73.6-13.5
2,2,2-Trichloroethanol (TCE)98.6-99.91.1-15.73.6-13.5
Trichloroacetic Acid (TCA)N/A (85.4-101 for plasma)1.1-15.73.6-13.5
Chloral Hydrate (CH)N/A (88.9-109 for plasma)1.1-15.73.6-13.5

Characterization of Linearity and Calibration Curve Performance

Linearity assesses the ability of an analytical method to elicit test results that are directly proportional to the concentration of the analyte within a given range citeab.com. Calibration curves are constructed to demonstrate this relationship.

For the qNMR method for TCFS and TCE, excellent linearity was observed with correlation coefficients (r²) greater than 0.99 nih.govfishersci.co.ukwikipedia.org. The calibration points within the linear region, where r² was higher than 0.990 and residuals were lower than 30%, were used for quantification fishersci.co.uk. This high linearity ensures that the method provides accurate quantitative results across the tested concentration range. Similarly, for the LC-MS/GC-MS method for plasma analysis, all calibration curves yielded coefficients of determination (r²) greater than 0.975, indicating good linearity for the simultaneous analysis of TCS and its metabolites fishersci.ca.

Methodological Advancements in Sample Preparation for Analysis

Advancements in sample preparation are crucial for enhancing the efficiency, accuracy, and sensitivity of analytical techniques. For triclofos sodium, different approaches to sample preparation have been developed depending on the analytical method and sample matrix.

For NMR-based analysis of triclofos sodium in pharmaceutical formulations, the sample preparation is notably minimal. It primarily involves dissolving the sample in deuterated solvents and adding the chosen internal standards (e.g., DMS or HMBTP) fishersci.co.uk. This "soft technique" approach reduces the complexity and potential for errors associated with more elaborate sample preparation steps.

In contrast, for the analysis of triclofos sodium and its metabolites in biological matrices like plasma, more involved sample preparation is necessary. A method for simultaneously monitoring TCS, CH, TCA, and TCEOH in small-volume plasma samples from children involves initial acidification of the specimens fishersci.caamericanelements.comwikidoc.org. Subsequently, TCS formic acid adducts or the metabolites are derivatized using a water/sulfuric acid/methanol mixture (6:5:1, v/v) before measurement by combined LC-MS and GC-MS fishersci.caamericanelements.comwikidoc.org. This specific derivatization step is essential for converting the analytes into forms suitable for detection by the mass spectrometry techniques. The analytical procedure for serum TCS and its metabolites involves measuring the analytes by combined use of two types of mass spectrometers wikidoc.org.

These methodological advancements in sample preparation, ranging from minimal dissolution for NMR to specific derivatization for mass spectrometry, highlight the tailored approaches required to optimize the analysis of triclofos sodium across different research contexts and sample types.

Optimization of Acidification and Derivatization Procedures

The analytical detection of Triclofos sodium (TCS) and its primary metabolites, trichloroacetic acid (TCA), trichloroethanol (TCEOH), and chloral hydrate (CH), often necessitates meticulous sample preparation involving acidification and derivatization to enhance detectability and chromatographic separation. A notable analytical approach for simultaneously monitoring these compounds in biological matrices, such as plasma, involves a combination of liquid chromatography tandem-mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS) following specific pre-treatment steps. nih.govwikipedia.org

For sample preparation, acidification of specimens is a critical initial step. Subsequent to acidification, the metabolites are derivatized using a specific mixture of water, sulfuric acid, and methanol in a volumetric ratio of 6:5:1 (v/v). nih.govwikipedia.orgwikipedia.orgnih.gov This derivatization procedure facilitates their analysis by GC-MS. In parallel, Triclofos sodium itself is analyzed as a formic acid adduct. Research has indicated that the formic acid adduct of TCS demonstrates the most effective transition to product ions for mass spectrometric analysis, outperforming other adducts like those formed with acetic acid. nih.gov

The optimized methods have demonstrated high analytical performance, as summarized in Table 1. The limits of detection (LOD) and quantification (LOQ) were established for each analyte, indicating the sensitivity of the method. Furthermore, the mean recoveries highlight the efficiency of the extraction and derivatization processes, while the precision, expressed as relative standard deviation (%RSD), underscores the reproducibility of the measurements. The coefficients of determination (R²) for the calibration curves consistently exceeded 0.975, confirming the linearity of the method across the tested concentration ranges. nih.govwikipedia.org

Table 1: Analytical Performance Parameters for Triclofos Sodium and Metabolites

AnalyteLOD (µg/ml)LOQ (µg/ml)Mean Recovery (%)Within-run Precision (%RSD)Between-run Precision (%RSD)Coefficient of Determination (R²)
Triclofos Sodium (TCS)0.100.2982.8–1071.1–15.73.6–13.5>0.975
Trichloroacetic Acid (TCA)0.240.7285.4–1011.1–15.73.6–13.5>0.975
Trichloroethanol (TCEOH)0.100.3191.6–1071.1–15.73.6–13.5>0.975
Chloral Hydrate (CH)0.250.7688.9–1091.1–15.73.6–13.5>0.975

Investigation of Enzymatic Hydrolysis Procedures for Sample Processing

Beyond chemical derivatization, enzymatic hydrolysis procedures have been investigated as a crucial step in sample processing for the analysis of Triclofos sodium and its metabolites, particularly to understand the liberation of specific analytes. Research has explored the application of sulfatase to facilitate hydrolysis, focusing on its impact on the production of free trichloroethanol (TCEOH). wikipedia.org

Studies involved examining various hydrolysis conditions by varying the activity of sulfatase and the incubation time. Specifically, sulfatase activities ranging from 0 to 61 units were tested, along with incubation periods of either 16 or 40 hours. Each experimental group comprised three samples to ensure robust data collection. The primary metric for assessing the effectiveness of these hydrolysis conditions was the quantification of free TCEOH production, which provides insights into the extent of enzymatic conversion. wikipedia.org This investigation into enzymatic hydrolysis procedures is vital for developing comprehensive sample preparation protocols that accurately reflect the concentrations of both the parent compound and its biologically relevant metabolites.

Preclinical Research Paradigms and Model Systems

In Vitro Studies of Compound Activity

In vitro methodologies have been crucial in identifying the molecular targets of triclofos (B1207928) sodium's active metabolite, trichloroethanol. Electrophysiological studies, particularly using patch-clamp techniques on cultured neurons, have provided significant insights.

One key study investigated the action of trichloroethanol on gamma-aminobutyric acid (GABA)-activated chloride currents in mouse hippocampal neurons. meliordiscovery.com The findings demonstrated that trichloroethanol potentiates the current activated by GABA in a concentration-dependent manner. meliordiscovery.com At a concentration of 1 microM of GABA, trichloroethanol showed an EC50 of 3.0 +/- 1.4 mM and a maximal response of 576 +/- 72% of the control. meliordiscovery.com This potentiation was observed for GABA concentrations below 10 microM. meliordiscovery.com Interestingly, at concentrations of 2.5 mM and higher, trichloroethanol was capable of directly activating a chloride current, an effect that was inhibited by GABA-A antagonists such as bicuculline (B1666979) and picrotoxin. meliordiscovery.com This suggests that the sedative and hypnotic effects of triclofos are mediated, at least in part, through the enhancement of GABAergic inhibition in the central nervous system. meliordiscovery.com

Further in vitro research has explored the effects of trichloroethanol on other ion channels. A study on acutely isolated rat trigeminal ganglion neurons revealed that trichloroethanol can modulate tetrodotoxin-resistant (TTX-R) sodium channels. dntb.gov.uanih.gov It was found to decrease the peak amplitude of the transient TTX-R sodium current in a concentration-dependent manner. nih.gov The study also noted several other effects, including a hyperpolarizing shift in the steady-state fast inactivation, an increase in use-dependent inhibition, and a slowing of the recovery from inactivation. dntb.gov.uanih.gov These actions on sodium channels may contribute to a decrease in neuronal excitability. dntb.gov.uanih.gov

Table 1: Summary of In Vitro Effects of Trichloroethanol

Model System Target Observed Effect Key Findings
Mouse Hippocampal NeuronsGABA-A Receptor Chloride ChannelPotentiation of GABA-activated currentConcentration-dependent potentiation; Direct channel activation at higher concentrations. meliordiscovery.com
Rat Trigeminal Ganglion NeuronsTetrodotoxin-Resistant Sodium ChannelsInhibition and modulation of currentDecreased peak amplitude; Altered inactivation and recovery kinetics. dntb.gov.uanih.gov

Non-Human Animal Models for Neuropharmacological Investigation

Non-human animal models, predominantly rodents, have been employed to investigate the in vivo neuropharmacological effects of triclofos sodium and its parent compound, chloral (B1216628) hydrate (B1144303). These models allow for the assessment of behavioral and neurochemical changes that are relevant to the compound's sedative-hypnotic properties.

Studies in rodent models have confirmed the sedative and hypnotic effects of chloral hydrate, the precursor to triclofos sodium's active metabolite. In mice, the administration of chloral hydrate resulted in sedation at lower doses and a loss of the righting reflex at higher doses. nih.gov

The impact of chloral hydrate on locomotor activity has also been investigated. One study in rats found that chloral hydrate, when administered alone, did not significantly alter locomotor activity. nih.gov However, this study was conducted in the context of investigating interactions with methamphetamine, and further research focusing solely on the baseline effects of triclofos sodium on locomotor and exploratory activity is needed for a complete profile. nih.gov

Drug discrimination is a well-established behavioral pharmacology technique used to assess the subjective effects of psychoactive drugs in animals. meliordiscovery.comnih.govnih.gov In this paradigm, animals are trained to recognize the interoceptive cues produced by a specific drug and to make a differential response to receive a reward. meliordiscovery.comnih.gov This method is highly selective for the primary neuropharmacological mechanism of the training drug. nih.gov For sedative-hypnotics, drug discrimination studies can reveal similarities and differences in their mechanisms of action. nih.gov

Despite the utility of this methodology, a comprehensive review of the scientific literature did not yield any specific drug discrimination studies where triclofos sodium or its active metabolite, trichloroethanol, was used as the training drug. Such studies would be valuable in comparing the subjective effects of triclofos sodium to other GABAergic modulators like benzodiazepines and barbiturates.

The administration of sedative-hypnotics can induce changes in the neurochemical milieu of the brain. Research into the neurochemical effects of chloral hydrate has provided some initial insights. A histochemical study in rats demonstrated that chloral hydrate anesthesia can alter the activity of key enzymes involved in cerebral metabolism, such as cytochrome oxidase and glucose-6-phosphate dehydrogenase, in both cerebral forebrain arterioles and the neuropil. nih.gov

Regarding neurotransmitter systems, one study indicated that chloral hydrate anesthesia alters the responsiveness of midbrain dopamine (B1211576) neurons to dopamine agonist administration in rats. brieflands.com Another study in the context of methamphetamine addiction suggested that while chloral hydrate did not affect basal or cocaine-induced increases in dopamine levels, it did decrease glutamatergic transmission in the striatum. nih.gov The active metabolite, trichloroethanol, has been reported to increase the firing frequency of dopamine neurons in the ventral tegmental area. nih.gov However, there is a lack of studies that have systematically measured the levels of various neurotransmitters and their metabolites in different brain regions following the administration of triclofos sodium.

Comparative Pharmacological Profiling in Preclinical Models

Comparative pharmacological studies in preclinical models are essential for differentiating the profile of a new compound from existing drugs. These studies often compare effects on a range of behavioral and physiological parameters.

While numerous clinical studies have compared the sedative efficacy of triclofos sodium with other agents, particularly midazolam, in pediatric populations, there is a notable scarcity of such comparative studies in preclinical animal models. nepjol.infonih.govresearchgate.net Preclinical comparative profiling would be beneficial to delineate the unique pharmacological characteristics of triclofos sodium relative to other sedative-hypnotics in a controlled experimental setting. Such studies could involve head-to-head comparisons of effects on sleep architecture, motor coordination, and cognitive function in rodent models.

Pharmaceutical and Chemical Synthesis Research

Prodrug Design Principles and Chemical Modifications

Prodrugs are pharmacologically inactive compounds that undergo biotransformation in vivo to release an active drug. This design strategy is employed to enhance various pharmacokinetic, pharmacodynamic, and pharmaceutical properties of a molecule, such as improving permeability, solubility, or chemical and metabolic stability. Approximately 13% of drugs approved by the U.S. Food and Drug Administration (FDA) between 2012 and 2022 were prodrugs, highlighting the significance of this approach in drug optimization nihs.go.jp.

Triclofos (B1207928) sodium is a well-established prodrug researchgate.nettargetmol.comaksci.com. Its primary chemical modification involves its structure as the monophosphate sodium salt of 2,2,2-trichloroethanol (B127377) aksci.comacetherapeutics.com. This phosphorylation is a common prodrug strategy aimed at improving the drug's properties, particularly its aqueous solubility and absorption, before it is metabolized into its active form.

Rational Design of Active Molecules Based on Structural Insights

The therapeutic efficacy of triclofos sodium is attributed to its active metabolite, 2,2,2-trichloroethanol. Upon administration, triclofos sodium is metabolized in the liver to yield 2,2,2-trichloroethanol researchgate.nettargetmol.comnih.gov. This active metabolite is responsible for the sedative effects observed with triclofos sodium targetmol.comnih.govresearchgate.net.

Structural insights into the mechanism of action reveal that 2,2,2-trichloroethanol exerts its central nervous system (CNS) depressant effects by enhancing the activity of gamma-aminobutyric acid (GABA), the principal inhibitory neurotransmitter in the CNS targetmol.com. Specifically, 2,2,2-trichloroethanol binds to GABA-A receptors, thereby potentiating the effect of GABA and leading to increased neuronal inhibition, which manifests as sedation, hypnosis, and muscle relaxation targetmol.com.

A related compound, chloral (B1216628) hydrate (B1144303), also undergoes metabolism to 2,2,2-trichloroethanol, which is considered its active metabolite acetherapeutics.comnih.govresearchgate.netmedic.co.il. This shared active metabolite underscores a rational design principle where the therapeutic effect is derived from a common pharmacologically active entity, with the prodrug form (triclofos sodium) offering advantages in terms of formulation or patient acceptance compared to the parent drug or other derivatives aksci.comacetherapeutics.com.

Development of Synthetic Routes and Strategies for Triclofos Sodium

Triclofos sodium is chemically known as sodium;2,2,2-trichloroethyl hydrogen phosphate (B84403). This systematic name provides a direct indication of its chemical structure, suggesting that the compound is a phosphate ester of 2,2,2-trichloroethanol.

The synthetic strategy for triclofos sodium would typically involve the esterification of 2,2,2-trichloroethanol with a phosphoric acid derivative, followed by neutralization with a sodium-containing base to form the sodium salt. While specific detailed synthetic routes were not extensively detailed in the provided search results, the formation of such phosphate esters generally proceeds via reactions that link an alcohol (2,2,2-trichloroethanol) with a phosphorylating agent. Analytical methods for triclofos sodium in syrup formulations, such as quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, are used to quantify the compound and its hydrolysis product, 2,2,2-trichloroethanol, indicating the presence and characterization of these chemical entities in pharmaceutical preparations.

Stability of Pharmaceutical Preparations and Formulation Aspects

The stability of triclofos sodium is a critical factor in its pharmaceutical preparations. Triclofos sodium is generally considered stable under recommended temperatures and pressures. However, the monosodium form of triclofos is reported to be stable in light but unstable when exposed to heat above room temperature.

Detailed research has investigated the hydrolysis kinetics of triclofos sodium across a pH range of 0.00 to 7.80, temperatures from 80.1°C to 98.4°C, and ionic strengths between 0.02 and 1.50. These studies revealed that the hydrolysis rates of triclofos species follow a specific order: monoanion > unionized > dianion. For instance, at 80.1°C, the apparent first-order rate constants for the monoanion, unionized, and dianion forms were reported as 28.0 ± 0.5 × 10⁻³ hr⁻¹, 6.4 ± 0.6 × 10⁻³ hr⁻¹, and 0.3 ± 0.1 hr⁻¹, respectively. Different Arrhenius activation energies were observed at pH values where specific forms (unionized, monoanion, dianion) were dominant.

Triclofos sodium is commonly formulated as a syrup, such as Triclonam Elixir 500 mg/5 ml, and has also been available in tablet forms. Formulation aspects often focus on improving patient compliance, particularly for pediatric use. For example, efforts to enhance the palatability and reduce gastric irritation of chloral hydrate syrup, which can serve as a substitute for triclofos sodium syrup, involved using an apple flavor, aspartame, and a simple syrup base. Such a chloral hydrate syrup maintained 95% potency and showed no bacterial contamination over six months when stored at 4°C with shading. These findings provide valuable insights into the formulation challenges and stability considerations for liquid preparations of triclofos sodium, aiming for improved taste and extended shelf life. Pharmaceutical preparations are also designed for high stability, controlled active ingredient release, good flow characteristics, and uniform delivery.

Future Directions in Triclofos Sodium Research

Emerging Research Areas in Metabolism and Mechanism Elucidation

Triclofos (B1207928) sodium functions as a prodrug, undergoing metabolism in the liver to yield its active metabolite, trichloroethanol. fishersci.senih.gov This active metabolite is understood to modulate the activity of gamma-aminobutyric acid (GABA) receptors, thereby enhancing inhibitory neurotransmission within the central nervous system (CNS) and inducing sedative and hypnotic effects. nih.gov While the primary mechanism involves GABAergic potentiation, the precise and comprehensive understanding of its action, including potential interactions with other neurotransmitter systems, remains an area for further investigation.

One significant emerging research area involves a more detailed elucidation of the specific binding sites and downstream signaling pathways affected by trichloroethanol on GABA-A receptors. This could involve advanced molecular and cellular studies to map the exact nature of these interactions. Furthermore, exploring whether Triclofos sodium or its metabolites influence other neurotransmitter systems beyond GABAergic pathways could reveal a broader spectrum of its pharmacological effects and potential therapeutic targets.

Another critical direction is the investigation into observed gender-dependent differences in the compound's effects. A study noted that boys exhibited earlier and longer sleep durations compared to girls after oral triclofos administration, suggesting a need for further scientific inquiry into the underlying biological or physiological bases for such variations. Understanding these differences could lead to more personalized and effective sedation strategies. Additionally, long-term studies focusing on the cognitive and neurodevelopmental outcomes, particularly in pediatric populations receiving Triclofos sodium, are essential to fully assess its safety profile and inform clinical guidelines.

Advancements in Analytical Approaches for Comprehensive Profiling

The accurate and comprehensive profiling of Triclofos sodium and its metabolites in biological samples is crucial for pharmacokinetic and pharmacodynamic studies, as well as for quality control. Recent advancements in analytical techniques offer promising avenues for future research. Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy has emerged as a rapid, simple, and accurate method for the quantification of Triclofos sodium in pharmaceutical formulations, such as syrups. This method has demonstrated excellent accuracy (recoveries for Triclofos sodium between 98.9% and 101.5%) and linearity (r² > 0.99), proving its utility for quality control and identifying variations in commercially available products.

Future research can leverage and further refine these qNMR techniques to enable more sensitive and selective detection of Triclofos sodium and its metabolites in complex biological matrices like plasma or urine. The integration of advanced NMR techniques, such as capillary tube NMR, could offer significant advantages for analyzing mass- and volume-limited samples and increasing sample throughput, which is vital for metabolic research and high-volume quality control applications.

Beyond NMR, continued advancements in high-performance liquid chromatography (HPLC) coupled with various detection methods (e.g., mass spectrometry) are expected to provide even more precise and comprehensive profiling capabilities. These sophisticated analytical tools will be instrumental in tracking the compound's absorption, distribution, metabolism, and excretion (ADME) profile with greater detail, contributing to a more complete understanding of its pharmacokinetics.

Novel Preclinical Model Development for Investigating Compound Action

Preclinical models play a pivotal role in understanding the mechanisms of drug action and evaluating potential therapeutic effects before human trials. While Triclofos sodium has been utilized in clinical settings for pediatric sedation during non-painful neurodiagnostic procedures like electroencephalograms (EEGs) and magnetic resonance imaging (MRI), there is a continuous need for the development of novel and more refined preclinical models.

Current pharmaceutical science curricula include the study of preclinical screening models for CNS activity, encompassing sedatives and hypnotics. However, to address the specific nuances of Triclofos sodium's action, future research should focus on developing sophisticated in vitro and in vivo models that can mimic human physiological conditions more closely. This includes the creation of advanced cellular models to study GABAergic neurotransmission and neuronal excitability in response to trichloroethanol.

For in vivo studies, the development of novel animal models that allow for the investigation of long-term effects on neurodevelopment and cognition is crucial, especially given the compound's use in children. These models could incorporate advanced neuroimaging techniques to observe structural and functional changes in the brain following exposure to Triclofos sodium. Furthermore, preclinical models designed to specifically investigate the observed gender-dependent differences in drug response could provide valuable insights into personalized medicine approaches. The existing literature highlights the importance of robust studies, including Randomized Controlled Trials (RCTs), to generate more conclusive evidence on efficacy and adverse effects, underscoring the need for well-validated preclinical models to inform and support such clinical investigations. Advances in animal models for sleep disorders in general, as noted in research on obstructive sleep apnea, also indicate a broader trend towards more accurate and relevant preclinical systems.

Q & A

Q. What ethical frameworks apply to Triclofos sodium research involving animal models?

  • Methodological Answer :
  • IACUC Approval : Ensure protocols meet NIH/OECD guidelines for humane endpoints.
  • 3Rs Principle : Replace rodents with in silico models where possible; reduce sample size via power analysis.
  • Data Transparency : Publish negative results to avoid publication bias.
  • Compliance : Follow EMA/FDA guidelines for preclinical safety .

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Sodium triclofos; Trichlofos sodium; Trichloryl; Tricloryl; Triclos
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.